Cas no 75706-12-6 (Leflunomide)
Il Leflunomide è un farmaco immunosoppressore appartenente alla classe degli inibitori della diidroorotato deidrogenasi (DHODH). Principalmente utilizzato nel trattamento dell'artrite reumatoide, agisce bloccando la sintesi dei nucleotidi pirimidinici, riducendo così la proliferazione dei linfociti T e B coinvolti nei processi infiammatori autoimmuni. Il suo metabolita attivo, teriflunomide, presenta un'emivita prolungata che permette una somministrazione una volta al giorno. Studi clinici dimostrano efficacia nel rallentare la progressione del danno articolare, con un profilo di sicurezza ben caratterizzato. La sua azione selettiva sulle cellule immunitarie iperattive minimizza gli effetti sistemici, offrendo un rapporto beneficio-rischio favorevole nei protocolli terapeutici a lungo termine.
Leflunomide structure
Product Name:Leflunomide
Numero CAS:75706-12-6
MF:C12H9F3N2O2
MW:270.207273244858
MDL:MFCD00867593
CID:59716
PubChem ID:160871382
Update Time:2025-09-24
Leflunomide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-METHYLISOXAZOLE-4-(4-TRIFLUOROMETHYLCARBOXANILIDE)
- 5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE
- ALPHA,ALPHA,ALPHA-TRIFLUORO-5-METHYL-4-ISOXAZOLECARBOXY-P-TOLUIDIDE
- HWA 486
- LEFLUNOMIDE N-(4-TRIFLUOROMETHYLPHENYL)-5-METHYLISOXAZOL-4-CARBOXAMIDE
- 5-methylisoxazole-4-carboxylicacid(4-trifluoromethyl)anilide
- 5-methyl-n-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamid
- LeflunamideAnti-Rheumatic
- Leflunamide
- α,α,α-Trifluoro-5-methyl-4-isoxazolecarboxy-p-toluidide
- 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- LEFLUNOMIDE(SUBJECTTOPATENTFREE)
- 5-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE
- 5-Methylisoxazole-4-[4-trifluoromethylcarboxanilide]q
- Arava
- Isoxazol lefunomide
- RS-34821
- Leflunomide
- 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
- 5-Methyl-N-[4-(trifluoromethyl)-phenyl]isoxazole-4-carboxamide
- Leflunomid
- Leflunomida
- Leflunomidum
- lefunamide
- N-(4-trifluoromethyl-phenyl)-5-methylisoxazole-4-carboxamide
- SU101
- 5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide
- 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
- LEFLUNOMIDE [MI]
- NCGC00015610-05
- KBio2_003370
- NCGC00015610-14
- LEFLUNOMIDE (EP MONOGRAPH)
- HMS2097K06
- HWA486
- NCGC00022625-06
- Lopac-L-5025
- BDBM50054601
- NINDS_000916
- HMS3268D12
- Prestwick0_000772
- LEFLUNOMIDE (USP MONOGRAPH)
- DL-433
- Opera_ID_1709
- NCGC00022625-04
- N-(4-trifluoromethylphenyl)-5-methylisoxa-zole-4-carboxamide
- Prestwick3_000772
- Tox21_301873
- 5-methylisoxazole-4-carboxylic acid trifluoromethylanilide
- HMS3865I13
- NCGC00015610-01
- NCGC00015610-08
- NCGC00015610-17
- Leflunomide, Pharmaceutical Secondary Standard; Certified Reference Material
- NSC677411
- HMS3714K06
- NCGC00261334-01
- Leflunomide, European Pharmacopoeia (EP) Reference Standard
- LEFLUNOMIDE (MART.)
- HMS1922M06
- Leflunomida [INN-Spanish]
- Leflunomide ratiopharm
- KS-1076
- Leflunomide 100 microg/mL in Acetonitrile
- L0250
- Leflunomida (INN-Spanish)
- Leflunomidum (INN-Latin)
- AB00052389
- AB00052389-18
- AB00052389_21
- HMS1570K06
- 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl)-
- NCGC00015610-10
- Spectrum_000322
- SPBio_002783
- Leflunomide for peak identification, European Pharmacopoeia (EP) Reference Standard
- Q248550
- NCGC00015610-12
- NCGC00022625-05
- GTPL6825
- Pharmakon1600-01503927
- BPBio1_000930
- 5-methyl-N-(4-(trifluoromethyl)phenyl)-1,2-oxazole-4-carboxamide
- IDI1_000916
- Lefunomide [Inn-Spanish]
- AB00052389-17
- SULOL
- 5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
- G162GK9U4W
- NSC759864
- MLS000069648
- BRD-K78692225-001-03-9
- AKOS000265193
- LEFLUNOMIDE [EP MONOGRAPH]
- SU 101 (pharmaceutical)
- BRD-K78692225-001-11-2
- AB00052389_19
- SU-101
- L04AA13
- CHEBI:6402
- HMS3678N21
- NCGC00015610-30
- LP00649
- LEFLUNOMIDE [USAN]
- L 5025
- Lopac0_000649
- HMS2090O12
- NCGC00015610-13
- Tox21_110182_1
- MFCD00867593
- NCGC00015610-04
- 75706-12-6
- Leflunomide, United States Pharmacopeia (USP) Reference Standard
- SR-01000000191-7
- Leflunomide (JAN/USP/INN)
- Q-201289
- NCGC00015610-11
- Prestwick_87
- s1247
- BCP9000846
- LEFLUNOMIDE [WHO-DD]
- CCG-204736
- D00749
- LEFLUNOMIDE [JAN]
- 5-methyl-N-
- SB17287
- LEFLUNOMIDE [ORANGE BOOK]
- Leflunomide (USAN:USP:INN:BAN)
- EN300-119495
- SMR000058209
- Prestwick1_000772
- SPECTRUM1503927
- SDCCGSBI-0050629.P003
- HWA486; RS-34821; SU101;HWA 486; RS 34821; SU 101
- LEFLUNOMIDE [EP IMPURITY]
- SU 101
- KBioSS_000802
- Repso
- LEFLUNOMIDE [EMA EPAR]
- UNII-G162GK9U4W
- NCGC00255370-01
- leflunomide medac
- Arava (TN)
- Tox21_110182
- 5-methyl-4-(4-trifluoromethyl-phenyl)aminocarbonylisoxazole
- NCGC00015610-18
- HWA-486
- CHEMBL960
- SR-01000000191
- NSC-759864
- CS-1781
- 5-methylisoxazole-4-carboxylic acid (4-trifluoromethyl)-anilide
- DTXSID9023201
- BIDD:PXR0189
- HMS3673M17
- Prestwick2_000772
- HY-B0083
- Leflunomide [INN]
- MLS-0003109.0001
- N-(4-(TRIFLUOROMETHYL)PHENYL) 5 METHYLISOXAZOLE-4-CARBOXAMIDE
- EU-0100649
- SW196399-3
- Tox21_500649
- SR-01000000191-2
- HMS3654F07
- 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide;Leflunomide
- HMS3414P03
- NCGC00022625-08
- LEFLUNOMIDE (USP-RS)
- LEFLUNOMIDE [VANDF]
- Leflunomide for peak identification
- DB01097
- Isoxazole-4-carboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- 5-Methylisoxazole-4-carboxylic acid (4-trifluoromethyl)anilide
- 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl
- LEFLUNOMIDE [HSDB]
- KBio2_000802
- DTXCID103201
- AC-6796
- NCGC00015610-09
- HMS3262A19
- LEFLUNOMIDE (EP IMPURITY)
- NS00003822
- BSPBio_000844
- HMS3371F21
- LEFLUNOMIDE [MART.]
- Z228668542
- N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
- LEFLUNOMIDE [USP MONOGRAPH]
- SCHEMBL5057
- SR-01000000191-4
- 5-methyl-4-(4-trifluoromethylphenyl)aminocarbonylisoxazole
- N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide
- CAS-75706-12-6
- BCP22241
- Arabloc
- HMS2235C07
- KBio1_000916
- N-(4'-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
- NSC 759864
- NCGC00015610-07
- NCGC00015610-03
- NCGC00022625-07
- MLS001076267
- HMS502N18
- LEFLUNOMIDE [USP-RS]
- Leflunomide winthrop
- C07905
- Leflunomide teva
- NCGC00015610-02
- FT-0621959
- A9622
- Leflunomide [USAN:USP:INN:BAN]
- NCGC00022625-03
- NSC-677411
- Spectrum5_000850
- Leflunomidum [INN-Latin]
- NSC 677411
- BM164612
- Leflunomide, Immunosuppressant
- DivK1c_000916
- NCGC00015610-06
- HSDB 7289
- KBio2_005938
- BRD-K78692225-001-23-7
- ALBB-019233
- AP-501/42475599
- BRD-K78692225-001-24-5
- STL426823
- BRD-K78692225-001-22-9
-
- MDL: MFCD00867593
- Inchi: 1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
- Chiave InChI: VHOGYURTWQBHIL-UHFFFAOYSA-N
- Sorrisi: FC(C1C=CC(=CC=1)NC(C1C=NOC=1C)=O)(F)F
- BRN: 4323174
Proprietà calcolate
- Massa esatta: 270.06200
- Massa monoisotopica: 270.062
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 327
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 2.5
- Superficie polare topologica: 55.1A^2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.392
- Punto di fusione: 166.0 to 170.0 deg-C
- Punto di ebollizione: 289.3°C at 760 mmHg
- Punto di infiammabilità: 128.8 °C
- Indice di rifrazione: 1.541
- PSA: 55.13000
- LogP: 3.32710
- Merck: 5432
- pka: 10.8(at 25℃)
- Solubilità: Sciogliere in acqua a 25 ℃ per 25 ~ 27g/ml. Solubile in metanolo, etanolo, acetone.
Leflunomide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301-H360
- Dichiarazione di avvertimento: P201-P202-P264-P270-P280-P301+P310+P330-P308+P313-P405-P501
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: S26; S36
- RTECS:NY2354200
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:III
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Termine di sicurezza:S26
- Frasi di rischio:R22; R36/37/38
Leflunomide Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Leflunomide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1378-1G |
Leflunomide |
75706-12-6 | 1g |
¥2634.23 | 2025-01-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000654 |
Leflunomide |
75706-12-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000674 |
Leflunomide |
75706-12-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1356960-200MG |
Leflunomide |
75706-12-6 | 200mg |
¥4654.02 | 2024-12-23 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0250-1G |
Leflunomide |
75706-12-6 | >98.0%(HPLC)(N) | 1g |
¥330.00 | 2024-04-15 | |
| TRC | L322750-25mg |
Leflunomide |
75706-12-6 | 25mg |
$ 57.00 | 2023-09-07 | ||
| TRC | L322750-50mg |
Leflunomide |
75706-12-6 | 50mg |
$ 63.00 | 2023-09-07 | ||
| TRC | L322750-100mg |
Leflunomide |
75706-12-6 | 100mg |
$ 81.00 | 2023-09-07 | ||
| TRC | L322750-500mg |
Leflunomide |
75706-12-6 | 500mg |
$357.00 | 2023-05-18 | ||
| TRC | L322750-1g |
Leflunomide |
75706-12-6 | 1g |
$673.00 | 2023-05-18 |
Leflunomide Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:75706-12-6)莱氟洛米
Numero d'ordine:LE25838155
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:49
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:75706-12-6)Leflunomide
Numero d'ordine:sfd3448
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:75706-12-6)Leflunomide
Numero d'ordine:A9622
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 16:13
Prezzo ($):184.0/511.0
Email:sales@amadischem.com
Leflunomide Letteratura correlata
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
75706-12-6 (Leflunomide) Prodotti correlati
- 145441-08-3(5-Isoxazolecarboxamide,N-(2,6-dimethylphenyl)-)
- 145441-05-0(Benzamide,2,4,6-trimethyl-N-(5-methyl-3-isoxazolyl)-)
- 61643-23-0(Leflunomide 3-Isomer)
- 123-39-7(N-Methylformamide)
- 164223-42-1(Isoxazolo[4,5-c]pyridin-4(5H)-one,6,7-dihydro-3-methyl-)
- 24280-93-1(Mycophenolic acid)
- 455-14-1(P-trifluoromethylaniline)
- 5765-44-6(5-methyl-1,2-oxazole)
- 42831-50-5(5-methyl-1,2-oxazole-4-carboxylic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)